molecular formula C20H23FN6O B2781433 N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide CAS No. 894007-55-7

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2781433
CAS No.: 894007-55-7
M. Wt: 382.443
InChI Key: LXPSGRLYWKVMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.
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Biological Activity

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide is a compound characterized by its complex molecular structure and potential biological activities. With the CAS number 872988-24-4, this compound has garnered attention for its possible applications in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC22H26N6O2S
Molecular Weight438.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to engage various biological pathways, potentially modulating their activity. Research suggests that derivatives of triazolopyridazines can exhibit significant biological effects including anticancer, anti-inflammatory, and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolopyridazine derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar in structure demonstrated IC50 values ranging from 27.3 μM to 43.4 μM against this cell line.
  • HCT-116 (Colon Cancer) : Certain derivatives were found to have IC50 values around 6.2 μM, indicating potent cytotoxic effects .

Anti-inflammatory and Antimicrobial Properties

The compound's potential as an anti-inflammatory agent has been suggested through its ability to inhibit specific metabolic enzymes involved in inflammatory pathways. Additionally, triazole derivatives exhibit broad-spectrum antimicrobial activity against pathogenic bacteria, making them candidates for further development in antibiotic therapies .

Case Studies and Research Findings

  • Triazolethione Derivatives : A study on mercapto-substituted 1,2,4-triazoles revealed their roles in chemoprevention and treatment of cancer. The derivatives exhibited significant anticancer activity and were evaluated against several human malignant cell lines .
  • Receptor Modulation : Research indicates that compounds with similar structures can act as modulators of steroid hormone receptors, suggesting a therapeutic role in conditions mediated by these receptors .
  • High-throughput Screening : Novel inhibitors targeting ion channels relevant to male contraception were identified through high-throughput screening of triazolo derivatives, indicating the versatility of this chemical class in drug discovery .

Properties

IUPAC Name

N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c21-16-8-4-3-7-15(16)20(28)22-12-11-18-24-23-17-9-10-19(25-27(17)18)26-13-5-1-2-6-14-26/h3-4,7-10H,1-2,5-6,11-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPSGRLYWKVMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.